molecular formula C7H12N2O B2447499 2-(4-Hydroxypiperidin-4-yl)acetonitrile CAS No. 1511824-36-4

2-(4-Hydroxypiperidin-4-yl)acetonitrile

Cat. No.: B2447499
CAS No.: 1511824-36-4
M. Wt: 140.186
InChI Key: WIIDCMWXCKMVRV-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-4-yl)acetonitrile is a chemical compound with the molecular formula C7H12N2O It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with appropriate nitrile compounds. One common method includes the use of 4-hydroxypiperidine as a starting material, which undergoes a nucleophilic substitution reaction with acetonitrile under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxypiperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(4-oxopiperidin-4-yl)acetonitrile.

    Reduction: Formation of 2-(4-aminopiperidin-4-yl)acetonitrile.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(4-Hydroxypiperidin-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    4-Hydroxypiperidine: Lacks the acetonitrile group, making it less versatile in certain reactions.

    2-(4-Aminopiperidin-4-yl)acetonitrile: Similar structure but with an amino group instead of a hydroxyl group, leading to different reactivity and applications.

    2-(4-Oxopiperidin-4-yl)acetonitrile:

Uniqueness: 2-(4-Hydroxypiperidin-4-yl)acetonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-(4-hydroxypiperidin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIDCMWXCKMVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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